molecular formula C16H19NO4S B2786848 N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-33-7

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2786848
CAS No.: 942864-33-7
M. Wt: 321.39
InChI Key: AZRVVOLHEYBTLO-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a cycloheptylamino group and a sulfonyl group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of chromen-2-one derivatives with cycloheptylamine and sulfonyl chloride. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the cycloheptylamino group and the sulfonyl group enhances its interaction with molecular targets, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

N-cycloheptyl-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c18-16-10-7-12-11-14(8-9-15(12)21-16)22(19,20)17-13-5-3-1-2-4-6-13/h7-11,13,17H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRVVOLHEYBTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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